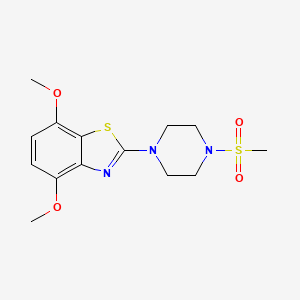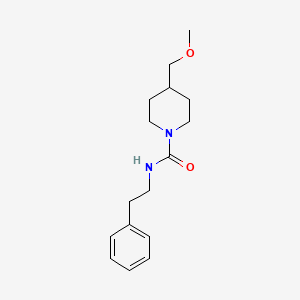![molecular formula C16H21NO3S2 B6426508 N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-methylpropane-1-sulfonamide CAS No. 2326299-81-2](/img/structure/B6426508.png)
N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-methylpropane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用
N-HPTMS has been studied for its potential applications in a variety of scientific research fields. It has been used as a model compound for investigating the effects of various chemical functional groups on the physical and chemical properties of molecules. In addition, N-HPTMS has been used as a synthetic intermediate for the preparation of other compounds of interest. N-HPTMS has also been studied for its potential applications in the synthesis of biologically active compounds, such as antibiotics, antifungal agents, and anti-inflammatory agents.
作用机制
The mechanism of action of N-HPTMS is not fully understood. However, it is thought to be involved in the regulation of various biochemical and physiological processes. N-HPTMS has been shown to interact with certain proteins, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, N-HPTMS has been shown to inhibit the activity of certain enzymes, such as proteases, which are involved in the breakdown of proteins.
Biochemical and Physiological Effects
N-HPTMS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases, which are involved in the breakdown of proteins. In addition, N-HPTMS has been shown to interact with certain proteins, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. N-HPTMS has also been shown to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
N-HPTMS has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is widely available. In addition, N-HPTMS is relatively non-toxic and is not known to cause any adverse effects. However, N-HPTMS is not very soluble in water and is not very stable at high temperatures, which can limit its use in certain experiments.
未来方向
The future applications of N-HPTMS are still being explored. Potential future directions include the development of new synthetic methods for the preparation of N-HPTMS and the study of its potential applications in drug discovery and development. In addition, further research is needed to better understand the mechanism of action of N-HPTMS and its potential effects on biochemical and physiological processes. Finally, further research is needed to explore the potential applications of N-HPTMS in other scientific research fields, such as biotechnology and nanotechnology.
合成方法
N-HPTMS can be synthesized using a variety of methods, including the reaction of 5-bromo-2-thiophenecarboxaldehyde with 2-methylpropane-1-sulfonyl chloride in the presence of potassium carbonate. The reaction of these two compounds yields N-HPTMS and potassium bromide as a byproduct. Other methods of synthesis include the reaction of 5-hydroxy-2-thiophenecarboxaldehyde and 2-methylpropane-1-sulfonyl chloride in the presence of potassium carbonate and the reaction of 5-hydroxy-2-thiophenecarboxaldehyde and 2-methylpropane-1-sulfonyl chloride in the presence of sodium hydroxide.
属性
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-12(2)11-22(19,20)17-10-14-8-9-15(21-14)16(18)13-6-4-3-5-7-13/h3-9,12,16-18H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPUTVHIHJPACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426436.png)
![4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426441.png)
![5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide](/img/structure/B6426446.png)
![3-cyclopentyl-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B6426448.png)



![N-(3-methyl-1,2-oxazol-5-yl)-2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6426465.png)
![2,6-difluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6426472.png)

![6-fluoro-2-[3-(morpholine-4-carbonyl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B6426490.png)
![5-methoxy-2-[3-(morpholine-4-carbonyl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B6426492.png)
![5-bromo-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)furan-2-carboxamide](/img/structure/B6426497.png)